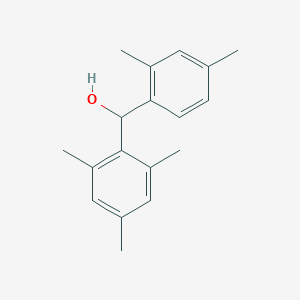

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl-

Description

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- (CAS: 42908-58-7) is a substituted benzyl alcohol derivative characterized by a hydroxymethyl (-CH2OH) group attached to a benzene ring with three methyl (-CH3) groups at the 2, 4, and 6 positions. Additionally, the alpha position of the hydroxymethyl group is substituted with a 2,4-dimethylphenyl moiety.

Properties

CAS No. |

42467-13-0 |

|---|---|

Molecular Formula |

C18H22O |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

(2,4-dimethylphenyl)-(2,4,6-trimethylphenyl)methanol |

InChI |

InChI=1S/C18H22O/c1-11-6-7-16(13(3)8-11)18(19)17-14(4)9-12(2)10-15(17)5/h6-10,18-19H,1-5H3 |

InChI Key |

FNDMWYSRIALYOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=C(C=C(C=C2C)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A key approach involves Friedel-Crafts alkylation to introduce substituents on aromatic rings. For example:

- Starting Material : Mesitylene (1,3,5-trimethylbenzene) or 2,4-dimethylbenzaldehyde.

- Reaction :

- Step 1 : Formylation of mesitylene using dichloromethyl methyl ether (ClCH$$2$$OCH$$3$$) under anhydrous AlCl$$_3$$ catalysis to yield 2,4,6-trimethylbenzaldehyde.

- Step 2 : Grignard addition of 2,4-dimethylphenylmagnesium bromide to the aldehyde, followed by acid hydrolysis to form the secondary alcohol.

- Step 3 : Reduction of intermediates (if necessary) using NaBH$$4$$ or LiAlH$$4$$.

- Solvent: Dichloromethane or chloroform.

- Catalyst: Anhydrous AlCl$$_3$$ (1:3 molar ratio to substrate).

- Temperature: 0–10°C during formylation.

Hydrogenation of Nitro or Nitrile Precursors

Another route involves hydrogenation of nitro or nitrile intermediates:

- Starting Material : 2,4-Dimethylphenylacetonitrile.

- Reaction :

Oxidation-Reduction Pathways

Selective oxidation or reduction of pre-functionalized intermediates:

- Starting Material : 2,4,6-Trimethylacetophenone.

- Reaction :

- Step 1 : Benzyl alcohol oxidation to benzaldehyde using K$$2$$FeO$$4$$/zeolite catalysts.

- Step 2 : Grignard addition of 2,4-dimethylphenyl groups.

Comparative Analysis of Synthetic Routes

Key Research Discoveries

- Catalyst Optimization : AlCl$$3$$ outperforms TiCl$$4$$ in Friedel-Crafts reactions due to lower cost and higher efficiency.

- Solvent Effects : Dichloromethane enhances reaction rates compared to THF or DME.

- Thermal Stability : Bulky substituents (e.g., tert-butyl) improve stability during hydrogenation.

Experimental Data from Patents

-

- Substrate : Mesitylene + ClCH$$2$$OCH$$3$$.

- Product : 2,4,6-Trimethylbenzaldehyde (yield: 88–89%).

- Conditions : 0–10°C, AlCl$$_3$$ (1:3 molar ratio).

-

- Substrate : 2,4,6-Trimethylnitrobenzene.

- Product : 2,4,6-Trimethylaniline (yield: 95–96%).

- Conditions : H$$_2$$ (1–3 MPa), Ni catalyst, 170°C.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to the corresponding benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.

Reduction: 2,4-dimethylbenzyl hydrocarbon.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of multiple methyl groups on the benzene ring can influence its reactivity and interaction with other molecules, leading to specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenemethanols

Benzenemethanol, α,α,4-trimethyl- (CAS: 1197-01-9)

- Structure : Contains a hydroxymethyl group with two methyl substituents at the alpha position and one methyl group at the para position on the benzene ring.

- Comparison : The absence of the 2,4-dimethylphenyl substituent reduces steric hindrance compared to the target compound. This likely enhances its solubility in polar solvents and alters its reactivity in nucleophilic substitutions .

Benzenemethanol, 2,4,6-trimethyl-a-(trifluoromethyl)-, (R)- (CAS: 131832-00-3)

- Structure : Features a trifluoromethyl (-CF3) group at the alpha position and methyl groups at the 2,4,6-positions.

- Comparison : The electron-withdrawing -CF3 group increases electrophilicity at the hydroxymethyl carbon, making it more reactive toward nucleophiles. This contrasts with the electron-donating methyl and dimethylphenyl groups in the target compound, which may stabilize the molecule and reduce reactivity .

Phenolic Derivatives

Phenol, 2,4,6-trimethyl- (CAS: 527-60-6)

- Structure: A phenolic compound with methyl groups at the 2,4,6-positions but lacks the hydroxymethyl and dimethylphenyl substituents.

- Comparison: The hydroxyl (-OH) group in phenol derivatives increases acidity (pKa ~10) compared to the hydroxymethyl group in the target compound (pKa ~15–16). This makes phenolic derivatives more suitable for applications requiring proton donation, such as catalysis or polymer stabilization .

2,4,6-Trimethylbenzophenone (CAS: 954-16-5)

- Structure : A ketone derivative with methyl groups at the 2,4,6-positions and a benzoyl group.

- Comparison : The ketone functional group introduces polarity and UV absorption properties, making it useful as a photoinitiator. In contrast, the hydroxymethyl group in the target compound may favor hydrogen bonding and applications in chiral resolution or as a synthetic intermediate .

Alkyl-Substituted Benzene Derivatives

Benzenemethanol, α,4-dimethyl- (CAS: 536-50-5)

- Structure : Contains a hydroxymethyl group with one methyl substituent at the alpha position and one at the para position.

- Comparison: Reduced methylation decreases molecular weight (136.19 g/mol vs. ~260 g/mol for the target compound) and lowers hydrophobicity. This could enhance aqueous solubility but reduce stability in nonpolar environments .

Data Table: Key Properties of Target Compound and Comparators

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- | 42908-58-7 | C19H24O | ~260 | Hydroxymethyl, Trimethyl, Dimethylphenyl | High steric hindrance, moderate polarity |

| Benzenemethanol, α,α,4-trimethyl- | 1197-01-9 | C9H12O | 136.19 | Hydroxymethyl, Trimethyl | Higher solubility in polar solvents |

| Phenol, 2,4,6-trimethyl- | 527-60-6 | C9H12O | 136.19 | Hydroxyl, Trimethyl | High acidity (pKa ~10) |

| 2,4,6-Trimethylbenzophenone | 954-16-5 | C16H16O | 224.30 | Ketone, Trimethyl | UV absorption, photoactivity |

Biological Activity

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- is an organic compound characterized by a complex structure featuring a benzene ring with multiple methyl substitutions and a hydroxymethyl group. Its molecular formula is and it has a molecular weight of approximately 254.37 g/mol. This compound belongs to the class of benzenemethanols and has garnered attention in medicinal chemistry due to its potential biological activities.

1. Antimicrobial Properties

Research indicates that benzenemethanol derivatives exhibit significant antimicrobial activity. A study involving various phytochemicals from Withania somnifera (commonly known as Ashwagandha) identified benzenemethanol as one of the compounds with notable antibacterial properties. The GC-MS analysis showed that this compound contributes to the overall antimicrobial efficacy of the plant extracts, suggesting its potential use in developing natural antimicrobial agents .

2. Anticancer Activity

Benzenemethanol has also been studied for its anticancer properties. In vitro studies have shown that compounds with structural similarities to benzenemethanol can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that the presence of multiple methyl groups may enhance these effects .

3. Enzyme Interaction

The interactions of benzenemethanol with biological systems suggest it may influence enzyme activity and receptor binding. Research indicates that compounds similar to benzenemethanol can modulate the activity of certain enzymes involved in drug metabolism and the detoxification process, potentially impacting pharmacokinetics and drug efficacy .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of benzenemethanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenemethanol, alpha-dimethylphenyl | Simpler structure with one methyl group | |

| 4-Methylbenzyl alcohol | Contains only one methyl substitution | |

| 2,4-Dimethylbenzyl alcohol | Additional methyl group compared to benzenemethanol | |

| Benzyl alcohol | Lacks additional methyl groups |

Benzenemethanol's unique combination of multiple methyl groups distinguishes it from these related compounds, potentially enhancing its biological activity and utility in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the methanolic extracts of Withania somnifera demonstrated that benzenemethanol exhibited significant antimicrobial activity against several bacterial strains. The study utilized GC-MS profiling to identify the active components within the extracts, revealing that benzenemethanol was one of the predominant compounds responsible for this activity .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on anticancer properties, derivatives of benzenemethanol were tested against human cancer cell lines. The results indicated that these compounds inhibited cell growth in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenemethanol, α-(2,4-dimethylphenyl)-2,4,6-trimethyl-?

- Methodology : Multi-step synthesis involving Friedel-Crafts alkylation or Suzuki coupling to introduce the 2,4-dimethylphenyl group, followed by controlled methylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Purification via column chromatography and crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the target compound .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-methylation.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve the 3D arrangement of substituents and verify steric effects (e.g., CCDC deposition protocols as in ) .

- Spectroscopy :

- ¹H/¹³C NMR : Analyze methyl group multiplicity (e.g., singlet for 2,4,6-trimethyl groups) and aromatic proton splitting patterns .

- FT-IR : Identify hydroxyl (O-H stretch ~3200 cm⁻¹) and aromatic C-H bending modes .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Experimental Design :

- Solubility tests in polar (water, methanol) and non-polar solvents (toluene, DCM) at 25°C.

- Stability assays under acidic (HCl, pH 2) and basic (NaOH, pH 12) conditions via HPLC monitoring over 24 hours .

Advanced Research Questions

Q. What crystallographic challenges arise due to the steric hindrance of 2,4,6-trimethyl groups?

- Analysis : The bulky substituents reduce crystal symmetry, leading to low-resolution diffraction patterns. Strategies include slow evaporation at 4°C to improve crystal quality and using synchrotron radiation for enhanced data collection .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to identify distortions (e.g., C-C bond elongation in methylated positions) .

Q. How do substituents influence the electronic properties of the benzenemethanol core?

- DFT and Bond Critical Point (BCP) Analysis :

- Calculate electron density (ρ) and Laplacian (∇²ρ) at substituent attachment points. The 2,4-dimethylphenyl group increases electron-withdrawing effects, reducing the hydroxyl group’s acidity .

- Compare HOMO-LUMO gaps with simpler analogs (e.g., α,α,4-trimethyl-benzenemethanol) to quantify substituent impacts on reactivity .

Q. How to resolve contradictions in spectroscopic data between experimental and computational models?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for methyl groups may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to assess conformational flexibility .

- Validation : Cross-reference experimental IR/Raman spectra with DFT-simulated vibrational modes, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.